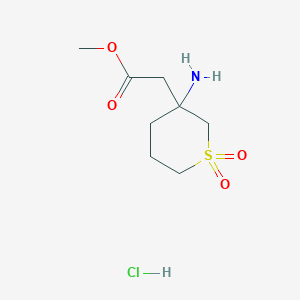

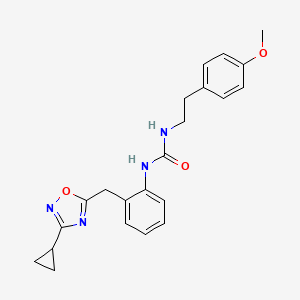

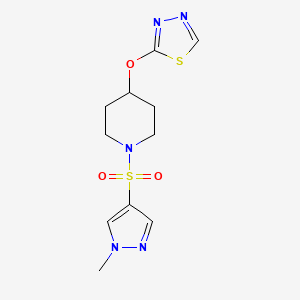

![molecular formula C18H19N3O2 B2549060 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887833-48-9](/img/structure/B2549060.png)

7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid" is a derivative of the pyrazolo[1,5-a]pyrimidine family, which is known for its potential biological activity and pharmaceutical applications. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure in various compounds that have been studied for their anti-inflammatory properties and lack of ulcerogenic activity . Additionally, the structure is of interest due to its potential in forming coordination compounds with possible biological activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods, including oxidative radical cyclization. For instance, Di-tert-butyl peroxide (DTBP) has been used as an effective two-carbon unit in the oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes to assemble 7-methylpyrazolo[1,5-a]pyrimidines . Although the specific synthesis of 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been characterized in different crystal environments, revealing insights into the supramolecular architecture through hydrogen-bonding interactions and π-π stacking . These structural analyses are crucial for understanding the properties and reactivity of the pyrazolo[1,5-a]pyrimidine derivatives.

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be explored through their involvement in various chemical reactions. For example, triorganotin(IV) complexes have been synthesized by reacting amino derivatives of the pyrazolo[1,5-a]pyrimidine family with organotin(IV) hydroxides or oxides . These reactions not only expand the chemical diversity of the pyrazolo[1,5-a]pyrimidine derivatives but also contribute to their potential antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, stability, and biological activity. For instance, the introduction of a tert-butyl group could increase the steric hindrance around the pyrimidine ring, potentially affecting the compound's reactivity and interaction with biological targets . The antimicrobial activity of certain derivatives has been demonstrated, suggesting that these compounds could serve as a basis for developing new antimicrobial agents .

Scientific Research Applications

Crystallographic Studies

The structural analysis of similar pyrazolo[1,5-a]pyrimidine derivatives has provided insights into their hydrogen-bonded chain formations and framework structures. For example, studies on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed that molecules are linked by N—H⋯N hydrogen bonds into chains containing different types of rings, leading to a three-dimensional framework structure characterized by a combination of O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds (Portilla et al., 2006).

Synthesis Methodologies

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively explored. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated a methodology for obtaining various 7-substituted derivatives through reactions involving POCl3, amines, benzyl alcohol, and phenylboronic acid in the presence of Pd-catalysts. This showcases the versatility of pyrazolo[1,5-a]pyrimidine compounds in synthetic chemistry (Drev et al., 2014).

Biological Activities

Research into the antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents. The synthesized compounds were tested for antimicrobial activity, underscoring the relevance of these compounds in medicinal chemistry and pharmacological studies (Gein et al., 2009).

Electrophilic Substitutions and Cyclization

The reactivity of pyrazolo[1,5-a]pyrimidines with electrophilic reagents has been studied, showing the formation of various substituted derivatives. This research contributes to the understanding of the chemical behavior of these compounds under different reaction conditions, providing a basis for the development of novel synthetic routes and compounds (Atta, 2011).

Safety and Hazards

properties

IUPAC Name |

7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-15(12-8-6-5-7-9-12)16-19-13(17(22)23)10-14(18(2,3)4)21(16)20-11/h5-10H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFLGSIULFLCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

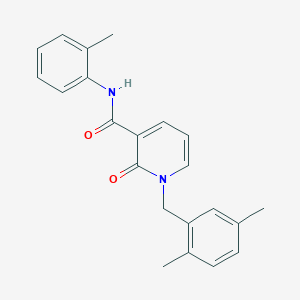

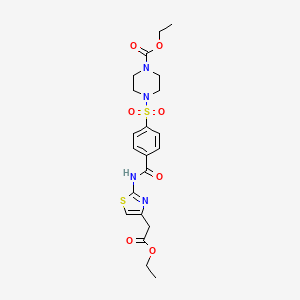

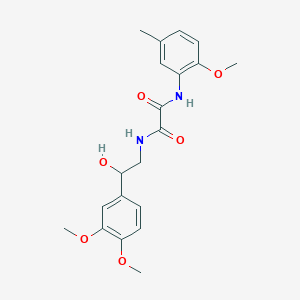

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

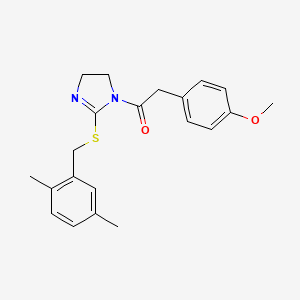

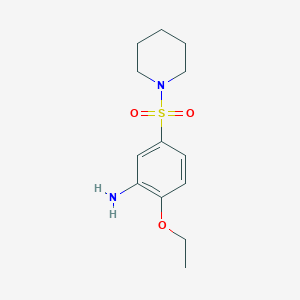

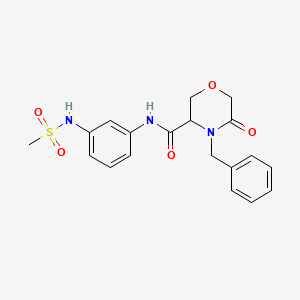

![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)

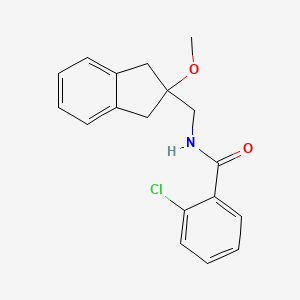

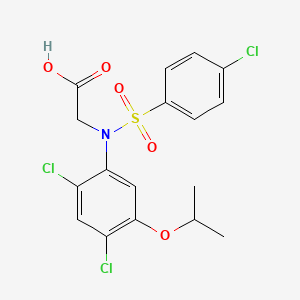

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)